molecular formula C27H30N2O7S B301628 Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Katalognummer B301628
Molekulargewicht: 526.6 g/mol
InChI-Schlüssel: SRPAGNAXGAAFGH-QRVIBDJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate, also known as Isopropyl Cysteinate Protease Inhibitor (ICPI), is a chemical compound that has gained significant attention in scientific research due to its potential use as a protease inhibitor. Proteases are enzymes that play a crucial role in various physiological processes such as digestion, blood clotting, and immune response. However, dysregulation of proteases has been linked to several diseases, including cancer, Alzheimer's, and viral infections. Therefore, the development of protease inhibitors such as ICPI has become an active area of research.

Wirkmechanismus

ICPI acts as a competitive inhibitor of cysteine proteases by binding to the active site of the enzyme. This prevents the protease from cleaving its substrate, thus inhibiting its activity. ICPI has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of proteases involved in cell survival and proliferation.
Biochemical and Physiological Effects
ICPI has been shown to have several biochemical and physiological effects. In vitro studies have shown that ICPI inhibits the activity of several cysteine proteases, including cathepsin B and L. ICPI has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides that form plaques in the brain. In vivo studies have shown that ICPI has anti-tumor effects in several cancer models, including breast and lung cancer. ICPI has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using ICPI as a protease inhibitor is its high specificity for cysteine proteases. This allows for targeted inhibition of specific proteases involved in pathological processes. ICPI also has a relatively low toxicity profile, making it a promising therapeutic agent. However, one limitation of using ICPI is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, ICPI has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on ICPI. One area of research is the development of more efficient synthesis methods to improve the yield and purity of ICPI. Another area of research is the optimization of ICPI as a therapeutic agent, including the development of more soluble and stable forms of the compound. Additionally, further studies are needed to investigate the potential use of ICPI as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Finally, the development of ICPI analogs with improved potency and specificity for specific proteases may lead to the development of more effective protease inhibitors.

Synthesemethoden

The synthesis of ICPI involves the reaction of 2-methoxy-4-formylphenol, isopropylamine, and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with ethyl chloroacetate to yield ICPI. This synthesis method has been optimized to achieve a high yield and purity of ICPI.

Wissenschaftliche Forschungsanwendungen

ICPI has been studied extensively for its potential use as a protease inhibitor. Specifically, ICPI has been shown to inhibit the activity of cysteine proteases, which are involved in several pathological processes such as cancer metastasis and viral infections. ICPI has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides that form plaques in the brain.

Eigenschaften

Produktname

Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Molekularformel

C27H30N2O7S

Molekulargewicht

526.6 g/mol

IUPAC-Name

propan-2-yl 2-[(5Z)-5-[[3-methoxy-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C27H30N2O7S/c1-16(2)19-8-6-7-9-20(19)28-24(30)15-35-21-11-10-18(12-22(21)34-5)13-23-26(32)29(27(33)37-23)14-25(31)36-17(3)4/h6-13,16-17H,14-15H2,1-5H3,(H,28,30)/b23-13-

InChI-Schlüssel

SRPAGNAXGAAFGH-QRVIBDJDSA-N

Isomerische SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)OC(C)C)OC

SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)OC(C)C)OC

Kanonische SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)OC(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.